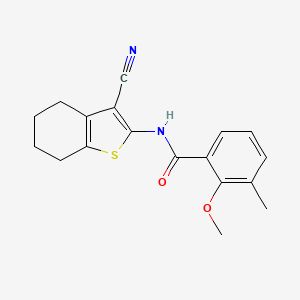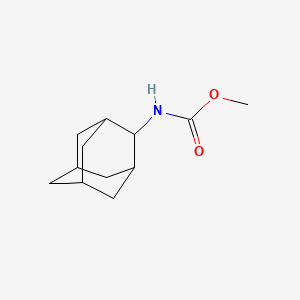![molecular formula C15H24ClNO3 B4409911 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride
Overview
Description
4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride, commonly known as PPEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEM is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is a G protein-coupled receptor that plays a key role in regulating synaptic transmission in the central nervous system. In
Mechanism of Action
PPEM is a selective antagonist of 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors, which means that it binds to these receptors and prevents them from being activated by their natural ligands. This leads to a decrease in the release of glutamate and other neurotransmitters, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPEM are complex and depend on a range of factors including the dose, route of administration, and the specific neuronal circuits that are targeted. Studies have shown that PPEM can have both inhibitory and excitatory effects on neuronal activity, depending on the specific context.
Advantages and Limitations for Lab Experiments
One of the main advantages of PPEM is its selectivity for 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors, which allows researchers to study the specific role of these receptors in regulating neuronal function. However, one of the limitations of PPEM is its relatively low potency, which means that high concentrations may be required to achieve significant effects.
Future Directions
There are many potential future directions for research on PPEM and 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors. One area of interest is the role of this compound receptors in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Another area of interest is the development of more potent and selective this compound receptor antagonists, which could have a range of therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. PPEM is a selective antagonist of this compound receptors, which play a key role in regulating synaptic transmission in the central nervous system. While there are many potential future directions for research on PPEM and this compound receptors, further studies are needed to fully understand the complex biochemical and physiological effects of this compound.
Scientific Research Applications
PPEM has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of 4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride receptors in regulating synaptic transmission in the central nervous system. Studies have shown that this compound receptors play a key role in regulating the release of neurotransmitters such as glutamate, which is involved in a wide range of physiological processes including learning and memory, pain perception, and motor function.
properties
IUPAC Name |
4-[2-(4-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-2-10-18-14-3-5-15(6-4-14)19-13-9-16-7-11-17-12-8-16;/h3-6H,2,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBSFYQUOIPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)


![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)

![4-{2-[2-(4-allyl-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409894.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)